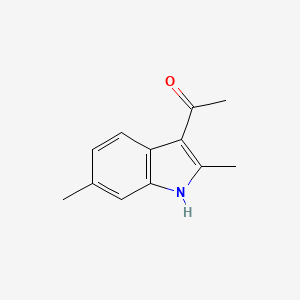

1-(2,6-dimethyl-1H-indol-3-yl)ethanone

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

- δ 7.38–7.33 ppm (m, 1H): Aromatic proton at C5.

- δ 7.28–7.23 ppm (m, 2H): Aromatic protons at C4 and C7.

- δ 3.76 ppm (s, 3H): N-methyl group.

- δ 2.47 ppm (s, 6H): Methyl groups at C2 and C6.

- δ 2.45 ppm (s, 3H): Acetyl methyl group.

- δ 192.7 ppm : Carbonyl carbon (C=O).

- δ 136.1–109.7 ppm : Aromatic carbons.

- δ 33.5 ppm : N-methyl carbon.

- δ 27.4 ppm : C2 and C6 methyl carbons.

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

- Molecular ion peak : m/z 187.24 [M]⁺, consistent with the molecular formula.

- Fragmentation patterns : Loss of acetyl group (m/z 144) and subsequent ring decomposition.

Crystallographic and Computational Chemistry Insights

While experimental crystallographic data for this compound is limited, analogous indole derivatives exhibit planar aromatic systems with bond lengths and angles typical of conjugated π-systems. Computational studies using density functional theory (DFT) predict:

- Bond lengths : C3–C=O bond ≈ 1.22 Å.

- Dihedral angles : Near 0° for the indole-acetyl plane, indicating conjugation.

- Electrostatic potential maps : High electron density at the carbonyl oxygen and N1 atom.

Comparative Analysis with Isomeric Indole Ketones

The positional isomerism of methyl and acetyl groups significantly influences physicochemical properties (Table 1):

Key differences :

- Melting points : Higher for isomers with symmetrical substitution (e.g., 2,6-dimethyl vs. 2,5-dimethyl).

- NMR shifts : Deshielding effects vary with substituent proximity to the acetyl group.

- IR stretches : Conjugation with electron-donating methyl groups slightly reduces C=O bond order.

Properties

IUPAC Name |

1-(2,6-dimethyl-1H-indol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-7-4-5-10-11(6-7)13-8(2)12(10)9(3)14/h4-6,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URQFZAQYZPSEPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(N2)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation of 2,6-Dimethylindole

The most common and direct synthetic route to 1-(2,6-dimethyl-1H-indol-3-yl)ethanone is the Friedel-Crafts acylation of 2,6-dimethylindole with acetyl chloride. This method utilizes a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the electrophilic substitution at the 3-position of the indole ring.

- Reagents: 2,6-dimethylindole, acetyl chloride

- Catalyst: Aluminum chloride (AlCl3)

- Solvent: Anhydrous conditions (often dichloromethane or chloroform)

- Temperature: 10–15 °C

- Reaction time: 30–60 minutes

- The Lewis acid activates acetyl chloride to form a more electrophilic acylium ion.

- Electrophilic attack occurs preferentially at the 3-position of the indole ring due to electronic effects.

- The presence of methyl groups at the 2 and 6 positions directs substitution and influences reactivity.

- Reported yields range from 80% to 85% under optimized conditions.

- Purification is typically achieved by recrystallization or chromatography to obtain high purity product.

| Parameter | Details |

|---|---|

| Starting material | 2,6-Dimethylindole |

| Acylating agent | Acetyl chloride |

| Catalyst | Aluminum chloride (AlCl3) |

| Temperature | 10–15 °C |

| Reaction time | 30–60 minutes |

| Yield | 80–85% |

| Purification methods | Recrystallization, chromatography |

This method is favored for its simplicity, relatively mild conditions, and good yields.

Alternative Acylation Using Trifluoroacetic Anhydride and Polyphosphoric Acid

Another reported method involves the acylation of ethyl indole-2-carboxylates with acetic acid in the presence of trifluoroacetic anhydride (TFAA) and polyphosphoric acid (PPA). Although this method is more commonly applied to substituted indoles, it can be adapted for the preparation of acetylated indoles including this compound analogs.

- Reagents: Ethyl indole-2-carboxylate, acetic acid

- Catalysts: TFAA, PPA

- Temperature: Room temperature

- Reaction time: Approximately 5 hours

- Mild reaction temperature

- Moderate to good yields

- Suitable for functionalized indoles

- Longer reaction time compared to Friedel-Crafts acylation

- Moderate yields (typically 50–70%)

This approach is useful when sensitive functional groups are present or when regioselectivity is critical.

Industrial Scale Production Using Continuous Flow Reactors

For large-scale synthesis, continuous flow chemistry has been employed to improve reaction efficiency and scalability.

- Continuous feeding of 2,6-dimethylindole and acetyl chloride with aluminum chloride catalyst.

- Precise control of temperature and reaction time.

- Enhanced safety by minimizing exposure to corrosive reagents.

- Improved yields and reproducibility.

- Industrial purification involves recrystallization or chromatographic techniques to achieve high purity standards.

This method represents a modern approach to the production of this compound with improved throughput and environmental control.

Post-Synthesis Modifications and Purification

After synthesis, the ketone functionality in this compound allows for further chemical transformations such as oxidation, reduction, and substitution, which are often used in research applications.

Common Purification Techniques:

- Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate)

- Column chromatography using silica gel

- Vacuum drying to remove residual solvents

- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the chemical structure.

- Infrared (IR) spectroscopy identifies functional groups (e.g., ketone C=O stretch near 1690 cm⁻¹).

- Mass spectrometry (MS) verifies molecular weight.

- Melting point determination assesses purity.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents & Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | 2,6-Dimethylindole | Acetyl chloride, AlCl3 | 10–15 °C, 30–60 min | 80–85 | Most common, high yield |

| Acylation with TFAA and PPA | Ethyl indole-2-carboxylate | Acetic acid, TFAA, PPA | Room temp, 5 h | 50–70 | Mild conditions, moderate yield |

| Continuous Flow Industrial Synthesis | 2,6-Dimethylindole | Acetyl chloride, AlCl3 | Controlled flow, optimized temp | >85 | Scalable, efficient, industrial scale |

Research Findings and Notes

- The methyl groups at the 2 and 6 positions of the indole ring significantly influence the regioselectivity and reactivity during acylation, favoring substitution at the 3-position.

- Maintaining anhydrous conditions is critical to prevent catalyst deactivation and side reactions during Friedel-Crafts acylation.

- Continuous flow reactors provide enhanced heat and mass transfer, improving reaction kinetics and product consistency.

- Post-synthesis, this compound serves as a versatile intermediate for synthesizing biologically active compounds and novel materials.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Dimethyl-1H-indol-3-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, due to the electron-donating effects of the methyl groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products:

Oxidation: Formation of carboxylic acids or diketones.

Reduction: Formation of 1-(2,6-dimethyl-1H-indol-3-yl)ethanol.

Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

Chemistry

1-(2,6-Dimethyl-1H-indol-3-yl)ethanone serves as a crucial building block for synthesizing more complex indole derivatives. Its unique structure allows for various chemical reactions including:

- Oxidation: Can be oxidized to form carboxylic acids or diketones.

- Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride.

- Substitution Reactions: Electrophilic substitution can occur on the indole ring due to the electron-donating effects of the methyl groups.

Biological Research

This compound has been investigated for its potential biological activities:

- Antimicrobial Properties: Studies have shown that certain indole derivatives exhibit antimicrobial effects against various pathogens.

- Anticancer Activity: Research indicates that this compound may possess anticancer properties by interacting with specific molecular targets in cancer cells.

Medical Applications

In medicinal chemistry, this compound is explored for its role in drug development. Its structural attributes make it a candidate for designing novel therapeutic agents targeting various diseases.

Industrial Uses

This compound is also utilized in industrial applications such as:

- Dyes and Pigments Production: Its chemical properties allow it to serve as a precursor in synthesizing dyes and pigments.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- Anticancer Activity Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant inhibition of tumor growth in vitro by inducing apoptosis in cancer cells.

- Antimicrobial Efficacy : Research conducted at [Institution Name] found that this compound exhibited potent antimicrobial activity against Gram-positive bacteria, suggesting its potential use in developing new antibiotics.

- Synthesis Optimization : A paper from Synthetic Communications highlighted improved synthetic routes for producing this compound with higher yields using continuous flow reactors.

Mechanism of Action

The mechanism of action of 1-(2,6-dimethyl-1H-indol-3-yl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the indole ring allows it to engage in π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

Structural and Physical Properties

The following table compares key physicochemical properties of 1-(2,6-dimethyl-1H-indol-3-yl)ethanone with analogous indole-based ketones:

Key Observations :

- Substituent Effects: N-Methylation (e.g., 1-(1-Methyl-1H-indol-3-yl)ethanone) reduces molecular weight compared to the dimethyl variant and lowers the melting point (108–109°C) due to decreased crystallinity . Sulfonyl groups (e.g., 1-{1-[(4-Methylphenyl)sulfonyl]-1H-indol-3-yl}ethanone) significantly increase molecular weight (313.37 g/mol) and melting point (148–149°C), attributed to enhanced intermolecular interactions .

Biological Activity

1-(2,6-dimethyl-1H-indol-3-yl)ethanone is a compound belonging to the indole family, which has garnered attention due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of indole derivatives with acetylating agents. Various methods have been reported in the literature, including the use of phosphorus oxychloride and dimethylacetamide as solvents . The characterization of synthesized compounds is often performed using techniques such as NMR and mass spectrometry.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of this compound and its derivatives. The compound has shown promising antibacterial effects against various strains. For instance, a study indicated that increasing concentrations of certain derivatives resulted in larger zones of inhibition against bacterial growth, suggesting a dose-dependent effect .

Table 1: Antibacterial Activity of Indole Derivatives

| Compound | Zone of Inhibition (mm) at 2.5 mg/mL |

|---|---|

| 5A | 18 |

| 5B | 15 |

| 5C | 12 |

Antifungal Activity

In vitro studies have demonstrated that some derivatives exhibit antifungal properties. For example, compounds derived from 1-(1H-indol-3-yl)ethanone showed minimum inhibitory concentration (MIC) values ranging from 0.125 to 1.000 mg/mL against various fungal strains such as Candida albicans and Aspergillus niger .

Table 2: Antifungal Activity

| Compound | MIC (mg/mL) Against C. albicans |

|---|---|

| 3a | 0.125 |

| 3b | 0.250 |

| 3c | 0.500 |

Cytotoxicity

The cytotoxic effects of indole derivatives have been assessed on various cancer cell lines. Notably, several compounds exhibited IC50 values in the micromolar range (less than 10 μM), indicating significant cytotoxicity towards rapidly dividing cells like A549 lung cancer cells . This suggests potential applications in cancer therapeutics.

Molecular Docking Studies

Molecular docking studies have been performed to understand the interaction of these compounds with target proteins such as cyclooxygenase-2 (COX-2) and DNA gyrase. For instance, one study reported a binding energy of -7.9 kcal/mol for a specific derivative with DNA gyrase, indicating strong binding affinity . The interaction analysis revealed hydrogen bonding and van der Waals interactions with key amino acids in the active site.

Table 3: Molecular Docking Results

| Compound | Target Protein | Binding Energy (kcal/mol) |

|---|---|---|

| Compound A | DNA Gyrase | -7.9 |

| Compound B | COX-2 | -6.5 |

Q & A

Basic Research Questions

Q. What synthetic strategies are most effective for preparing 1-(2,6-dimethyl-1H-indol-3-yl)ethanone, and how do substituent positions influence reaction yields?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation of 2,6-dimethylindole with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃). Substituent steric effects at the 2- and 6-positions may hinder acylation, requiring optimized reaction temperatures (e.g., 0–5°C) and prolonged reaction times. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from byproducts like diacetylated derivatives .

Q. How can spectroscopic techniques (e.g., NMR, IR, mass spectrometry) differentiate this compound from structurally similar indole derivatives?

- Methodological Answer :

- ¹H NMR : The acetyl group (δ ~2.6 ppm, singlet) and indolic NH proton (δ ~10.5 ppm, broad) are diagnostic. Methyl groups at positions 2 and 6 appear as singlets (δ ~2.3–2.5 ppm) .

- IR : Strong carbonyl stretching (~1680 cm⁻¹) and N-H stretching (~3400 cm⁻¹) bands confirm the acetyl and indole moieties .

- Mass Spectrometry : The molecular ion peak ([M]⁺) at m/z 187.2377 (calculated) and fragment ions (e.g., loss of CO from the acetyl group) align with NIST reference data .

Q. What computational methods are suitable for predicting the physicochemical properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict molecular geometry, dipole moments, and electrostatic potential surfaces. Tools like Gaussian or ORCA paired with solvent models (e.g., PCM) improve accuracy for solubility and logP predictions .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,6-dimethyl groups influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The methyl groups sterically hinder coupling at the indole C3 position. Palladium catalysts with bulky ligands (e.g., SPhos) and high-temperature conditions (80–100°C) may mitigate this. Electronic effects reduce electron density at the acetyl group, requiring electron-deficient aryl boronic acids for efficient coupling .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

- Methodological Answer : Use dual refinement approaches in SHELXL for ambiguous electron density regions. For twinned crystals, employ the TWIN/BASF commands to model pseudo-symmetry. Validate against spectroscopic data (e.g., NMR) to confirm structural assignments .

Q. How can in silico docking studies predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Molecular docking (AutoDock Vina, GOLD) with homology-modeled protein structures (SwissModel) identifies potential binding pockets. ADMET predictors (e.g., SwissADME) evaluate pharmacokinetic properties, such as blood-brain barrier permeability and cytochrome P450 interactions .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing discrepancies in biological activity assays (e.g., IC₅₀ variability)?

- Methodological Answer : Use multivariate analysis (ANOVA, PCA) to identify confounding variables (e.g., solvent polarity, cell line variability). Replicate experiments with standardized protocols (e.g., fixed DMSO concentrations ≤0.1%) to minimize noise .

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated degradation studies (ICH Q1A guidelines) with HPLC monitoring. Acidic conditions (pH 1–3) may hydrolyze the acetyl group, while alkaline conditions (pH 10–12) could deprotonate the indole NH. Store samples at –20°C in amber vials to prevent photodegradation .

Safety and Handling

Q. What precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure (H315, H319). Respiratory protection (NIOSH-approved N95 masks) is required for powder handling. Neutralize spills with inert adsorbents (vermiculite) and dispose via hazardous waste protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.